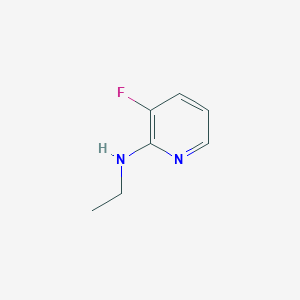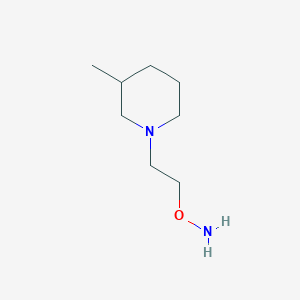
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is a chemical compound that features a piperidine ring substituted with a methyl group and an ethylhydroxylamine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Méthodes De Préparation
The synthesis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine typically involves the functionalization of a piperidine ring. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent to facilitate the difunctionalization of a double bond, forming the N-heterocycle and introducing the O-substituent . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine(III) to form different oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role in drug design and development.
Mécanisme D'action
The mechanism of action of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, but the compound’s structure allows it to engage in various biochemical interactions .
Comparaison Avec Des Composés Similaires
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can be compared to other piperidine derivatives and hydroxylamine compounds. Similar compounds include:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
These compounds share some reactivity and applications but differ in their specific functional groups and resulting properties. This compound is unique due to its specific substitution pattern and the combination of piperidine and hydroxylamine functionalities .
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
O-[2-(3-methylpiperidin-1-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H18N2O/c1-8-3-2-4-10(7-8)5-6-11-9/h8H,2-7,9H2,1H3 |
Clé InChI |
VLZQLPTUWVYGEA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


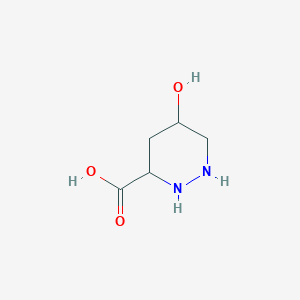
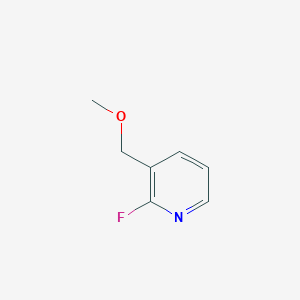
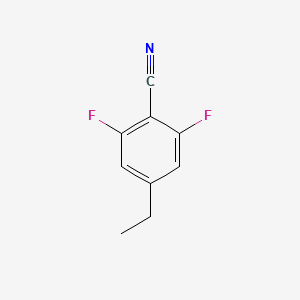
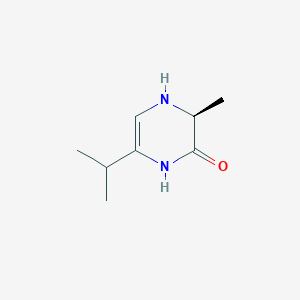
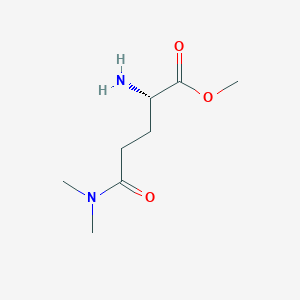
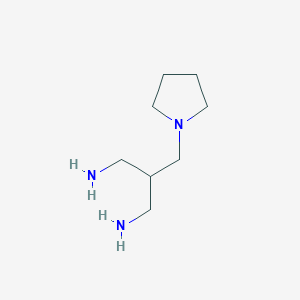

![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
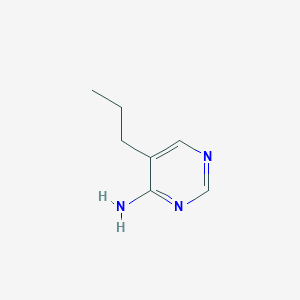

![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
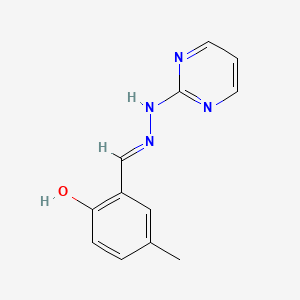
![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)
